[1-(3-Fluorophenyl)ethyl](2-methylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)ethylamine: is an organic compound with the molecular formula C12H18FN and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a methylpropylamine moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)ethylamine typically involves the reaction of 3-fluorophenylacetonitrile with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and requires a catalyst like sodium methoxide to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 1-(3-Fluorophenyl)ethylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(3-Fluorophenyl)ethylamine can undergo oxidation reactions to form corresponding or . Common oxidizing agents include and .
Reduction: The compound can be reduced to form or using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(3-Fluorophenyl)ethylamine is used as an intermediate in the synthesis of various pharmaceutical compounds and agrochemicals . It serves as a building block for the development of new chemical entities with potential therapeutic applications .
Biology: In biological research, this compound is used to study the effects of fluorinated amines on enzyme activity and cell signaling pathways . It helps in understanding the role of fluorine substitution in modulating biological activity .
Medicine: The compound is investigated for its potential use in the treatment of neurological disorders and psychiatric conditions . Its unique structure allows it to interact with specific neuroreceptors and enzymes , making it a valuable tool in drug discovery .
Industry: In the industrial sector, 1-(3-Fluorophenyl)ethylamine is used in the production of specialty chemicals and polymers . Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)ethylamine involves its interaction with molecular targets such as receptors and enzymes . The fluorine atom enhances the compound’s ability to form hydrogen bonds and van der Waals interactions , leading to increased binding affinity and specificity . The compound can modulate signal transduction pathways by influencing the activity of key enzymes and receptors involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
- [2-(Dimethylamino)-2-methylpropyl][1-(3-fluorophenyl)ethyl]amine
- 1-(3-Fluorophenyl)ethylamine hydrochloride
Comparison: Compared to other similar compounds, 1-(3-Fluorophenyl)ethylamine exhibits unique properties due to the presence of the fluorine atom . This substitution enhances its lipophilicity and metabolic stability , making it more effective in biological systems . Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C12H18FN |
---|---|
Molekulargewicht |
195.28 g/mol |
IUPAC-Name |
N-[1-(3-fluorophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-9(2)8-14-10(3)11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3 |
InChI-Schlüssel |
AGXWQAVOQYXJAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(C)C1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.